2-(4-bromophenoxy)-N-cyclopentylacetamide chemical structure and properties
2-(4-bromophenoxy)-N-cyclopentylacetamide chemical structure and properties
[1]
Molecular Architecture & Physicochemical Profile[1][2]
2-(4-bromophenoxy)-N-cyclopentylacetamide represents a specialized scaffold within the phenoxyacetamide class.[1] Structurally, it functions as a lipophilic linker system, connecting a halogenated aromatic ring to a saturated cycloaliphatic amine via a flexible amide-ether spacer.[1] This architecture is frequently utilized in medicinal chemistry to probe steric constraints in hydrophobic binding pockets (e.g., COX enzymes or voltage-gated ion channels).
Structural Specifications
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IUPAC Name: 2-(4-bromophenoxy)-N-cyclopentylacetamide[1]
-
Molecular Formula:
-
Molecular Weight: 298.18 g/mol [1]
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SMILES: O=C(NC1CCCC1)COC2=CC=C(Br)C=C2[2]
Physicochemical Properties (Predicted)
The following data points are critical for assessing bioavailability and formulation requirements.
| Property | Value (Predicted) | Significance |
| LogP (Octanol/Water) | 2.8 – 3.2 | Indicates moderate lipophilicity; likely blood-brain barrier (BBB) permeable.[1] |
| Topological Polar Surface Area (TPSA) | ~38.3 Ų | Suggests excellent membrane permeability (Rule of 5 compliant). |
| H-Bond Donors | 1 (Amide NH) | Critical for receptor anchoring.[1] |
| H-Bond Acceptors | 2 (Amide O, Ether O) | Facilitates interaction with serine/threonine residues in target proteins.[1] |
| Rotatable Bonds | 4 | Allows conformational adaptation within binding sites.[1] |
Synthetic Pathways & Process Optimization
To ensure high purity and yield, a convergent synthetic strategy is recommended over linear stepwise acylation.[1] This approach minimizes the handling of unstable acid chlorides and allows for the purification of stable intermediates.
Retrosynthetic Analysis & Workflow
The synthesis relies on a Williamson Ether Synthesis modification, coupling a 4-bromophenol nucleophile with a pre-synthesized chloroacetamide electrophile.[1][3]
Figure 1: Convergent synthetic workflow prioritizing the isolation of the stable chloroacetamide intermediate.
Detailed Experimental Protocol
Step 1: Synthesis of Intermediate (2-Chloro-N-cyclopentylacetamide)
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Preparation: Dissolve cyclopentylamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous Dichloromethane (DCM) at 0°C under nitrogen atmosphere.
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Addition: Dropwise add chloroacetyl chloride (1.1 eq) over 30 minutes. The exotherm must be controlled to prevent bis-acylation.[1]
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Workup: Wash the organic layer with 1N HCl (to remove unreacted amine) followed by saturated NaHCO₃. Dry over MgSO₄ and concentrate.
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Checkpoint: This intermediate is a solid; recrystallize from hexane/ethyl acetate if purity <95%.[1]
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Step 2: Coupling (Williamson Ether Synthesis)
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Activation: In a round-bottom flask, dissolve 4-bromophenol (1.0 eq) in reagent-grade Acetone. Add anhydrous Potassium Carbonate (K₂CO₃, 2.0 eq). Stir at room temperature for 15 minutes to generate the phenoxide anion.
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Causality: Using K₂CO₃ in acetone creates a heterogeneous basic environment that drives the deprotonation without hydrolyzing the amide bond of the electrophile.
-
-
Displacement: Add the Step 1 intermediate (1.0 eq) and a catalytic amount of Potassium Iodide (KI, 0.1 eq).
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Mechanism:[1] KI facilitates the Finkelstein reaction, converting the alkyl chloride to a more reactive alkyl iodide in situ, significantly accelerating the SN2 rate.
-
-
Reflux: Heat the mixture to reflux (approx. 56°C) for 6–8 hours. Monitor via TLC (Mobile phase: 30% EtOAc in Hexanes).
-
Purification: Filter off inorganic salts while hot. Evaporate the solvent.[1][4] Recrystallize the crude solid from Ethanol.[1][4]
Spectroscopic Characterization (Validation)
The following spectral signatures confirm the successful synthesis and structural integrity of the compound.
Proton NMR ( H-NMR, 400 MHz, CDCl )
- 7.38 (d, J=8.8 Hz, 2H): Aromatic protons ortho to the bromine atom (deshielded by halogen).
- 6.80 (d, J=8.8 Hz, 2H): Aromatic protons ortho to the ether oxygen (shielded by resonance).
- 6.45 (bs, 1H): Amide N-H proton (broad singlet, exchangeable).
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4.45 (s, 2H): O-CH
-CO methylene protons (characteristic singlet).[1] - 4.25 (m, 1H): Cyclopentyl methine (CH) proton adjacent to Nitrogen.
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1.95 – 1.40 (m, 8H): Cyclopentyl methylene (CH
) envelope.
Infrared Spectroscopy (FT-IR)
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3280 cm
: N-H stretching (Amide).[1] -
1655 cm
: C=O stretching (Amide I band).[1] -
1240 cm
: C-O-C asymmetric stretching (Aryl alkyl ether).[1]
Pharmacophore Analysis & Biological Potential[6][7]
The 2-phenoxyacetamide motif is a privileged structure in medicinal chemistry.[1] The specific substitution pattern of the title compound suggests activity in three primary domains.[5]
Figure 2: Structure-Activity Relationship (SAR) map highlighting functional contributions.[1]
Therapeutic Applications
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Analgesic & Anti-inflammatory: Phenoxyacetamides are known inhibitors of Cyclooxygenase (COX) enzymes. The 4-bromo substitution mimics the electronic properties of known NSAIDs, potentially enhancing potency against inflammatory pain models (e.g., Eddy’s hot plate test).
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Anticancer Activity: Analogs with halogenated phenoxy groups have shown cytotoxicity against breast cancer cell lines (MCF-7).[1][6] The mechanism likely involves interference with tubulin polymerization or kinase inhibition.[1]
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Antimicrobial: The lipophilic cyclopentyl tail facilitates penetration of bacterial cell walls, making this scaffold a candidate for testing against Gram-positive strains (S. aureus).[1]
References
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Synthesis of Phenoxyacetamides: Priyanka, R., et al. (2021). "Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives." PMC.[1] Link
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Pharmacological Screening: Shaukath, A.K., et al. (2014).[1] "Anticancer, anti-inflammatory, and analgesic activities of synthesized 2-(substituted phenoxy) acetamide derivatives."[7][6][8] BioMed Research International.[1][8] Link
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Chemical Properties & CAS: Sigma-Aldrich. "2-(4-BROMOPHENOXY)-N-CYCLOPENTYLACETAMIDE Product Information."[1][9] Link
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Analogous Synthesis Protocols: Ravindra, K.C., et al. (2008).[1] "Synthesis and biological evaluation of novel phenoxy acetamide derivatives." ResearchGate.[1] Link
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General Acetamide Bioactivity: NIST Chemistry WebBook. "Acetamide, N-(4-bromophenyl)- Data."[1][5][10] Link
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- 4. tandfonline.com [tandfonline.com]
- 5. Buy 2-Bromo-n-(4-bromophenyl)acetamide | 5439-13-4 [smolecule.com]
- 6. Anticancer, anti-inflammatory, and analgesic activities of synthesized 2-(substituted phenoxy) acetamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates - PMC [pmc.ncbi.nlm.nih.gov]
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